2-Chloro-6-fluoro-3-methylbenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzonitriles, such as 2-Chloro-6-fluoro-3-methylbenzonitrile, often involves halodeboronation reactions or direct halogenation of precursor compounds. For example, Szumigala et al. (2004) describe a scalable synthesis of 2-bromo-3-fluorobenzonitrile via NaOMe-catalyzed bromodeboronation, demonstrating the generality of halodeboronation for synthesizing aryl halides with good to excellent yields (Szumigala et al., 2004). Similarly, Min (2006) successfully synthesized 3-fluoro-4-methylbenzonitrile, highlighting the utility of multi-step reactions involving nitrification, diazotization, fluorination, and reductive and oxidation reactions for producing halogenated benzonitriles (Min, 2006).
Molecular Structure Analysis
The molecular structure of halogenated benzonitriles, including 2-Chloro-6-fluoro-3-methylbenzonitrile, can be elucidated using computational methods such as Density Functional Theory (DFT). Ajaypraveenkumar et al. (2017) conducted a comprehensive DFT study on 5-fluoro-2-methylbenzonitrile, analyzing geometrical parameters, vibrational spectra, and NLO properties, which can provide insights into the structural characteristics of similar compounds (Ajaypraveenkumar et al., 2017).
Chemical Reactions and Properties
The nitrile group in 2-Chloro-6-fluoro-3-methylbenzonitrile makes it a versatile precursor for various organic transformations. Naveen et al. (2006) discuss the synthesis of an acrylonitrile derivative containing a fluorine atom, highlighting the potential of such compounds to undergo bioactive heterocycle construction (Naveen et al., 2006).
Physical Properties Analysis
The physical properties of 2-Chloro-6-fluoro-3-methylbenzonitrile, such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. For example, the crystal structure analysis of related chloro-fluorophenyl acrylonitriles provides valuable information on the solid-state properties of these materials (Naveen et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 2-Chloro-6-fluoro-3-methylbenzonitrile can be analyzed through its reactions. For instance, the halogen exchange fluorination technique used to synthesize difluorobenzonitriles from chlorobenzonitrile precursors showcases the chemical reactivity of these compounds under specific conditions (Suzuki & Kimura, 1991).
Scientific Research Applications
If you have access to scientific databases or libraries, you might be able to find more detailed information by searching for this compound in the context of specific research studies. Alternatively, you could reach out to suppliers or manufacturers of this compound for more information on its uses in research .
- Pharmaceuticals : This compound could be used in the synthesis of new drugs or as an intermediate in drug manufacturing processes.
- Materials Science : It might be used in the development of new materials or in studies of material properties.
- Agrochemicals : This compound could be used in the production of pesticides, herbicides, or other agrochemicals.
- Chemical Synthesis : It could be used as a reagent or intermediate in various chemical reactions .
- Chromatography : It might be used as a standard or reference compound in chromatographic analyses .
- Analytical Research : It could be used in the development or validation of analytical methods .
- Pharmaceuticals : This compound could be used in the synthesis of new drugs or as an intermediate in drug manufacturing processes .
- Materials Science : It might be used in the development of new materials or in studies of material properties .
- Agrochemicals : This compound could be used in the production of pesticides, herbicides, or other agrochemicals .
- Chemical Synthesis : It could be used as a reagent or intermediate in various chemical reactions .
- Chromatography : It might be used as a standard or reference compound in chromatographic analyses .
- Analytical Research : It could be used in the development or validation of analytical methods .
properties
IUPAC Name |
2-chloro-6-fluoro-3-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLLSLUQSGFENQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590633 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-methylbenzonitrile | |
CAS RN |
886500-98-7, 4209-54-5 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886500-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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